molecular formula C5H5N5O B3032640 4-cyano-1H-pyrazole-3-carbohydrazide CAS No. 321574-31-6

4-cyano-1H-pyrazole-3-carbohydrazide

Cat. No. B3032640
CAS RN: 321574-31-6
M. Wt: 151.13 g/mol
InChI Key: VVUNSGQOBVMFJM-UHFFFAOYSA-N
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Description

The compound "4-cyano-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to its biological activities. Pyrazole derivatives have been extensively studied for their potential as antifungal, antimicrobial, and leishmanicidal agents, among other applications. The pyrazole scaffold is particularly interesting because it can be modified to target specific biological pathways, such as succinate dehydrogenase (SDH) in fungi, which is a critical enzyme in the respiratory chain and an attractive target for fungicides .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazides with various other chemical groups. For instance, the synthesis of a related compound, N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide, was achieved by rational design, guided by virtual docking studies, to optimize the structure for SDH inhibition . Another example is the synthesis of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, which was prepared by reacting 4 (5-methyl-1-t-butylpyrazole-4-carbohydrazide) with 2-cyano-3,3-dimethylthio-acrylonitrile . These methods demonstrate the versatility of the pyrazole scaffold in creating a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The crystal structure of a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was determined using X-ray diffraction, revealing that it belongs to the monoclinic space group with specific unit cell parameters . This detailed structural information is essential for understanding the interaction of these compounds with their biological targets.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that are significant for their biological applications. For example, the pyrolysis of 4,4-dialkyl-3-cyano-3-carbomethoxy-Δ1-pyrazolines leads to the formation of cyclopropane and olefin products, indicating the development of positive charge on the carbon atoms in the transition state . This reactivity can be exploited in the design of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of a trifluoromethyl group in certain pyrazole derivatives has been shown to enhance their antimicrobial and antioxidant activities . Similarly, the presence of halomethyl groups in the structure of 1-cyanoacetyl-5-halomethyl-4,5-dihydro-1H-pyrazoles affects their synthesis and yield, especially when reactions are carried out in ionic liquids .

Future Directions

The future directions for “4-cyano-1H-pyrazole-3-carbohydrazide” could involve further exploration of its synthesis techniques and biological activity. There is potential for the development of new synthesis processes . Furthermore, the increasing popularity of pyrazoles in several fields of science suggests that there may be more applications to discover .

properties

IUPAC Name

4-cyano-1H-pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-1-3-2-8-10-4(3)5(11)9-7/h2H,7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUNSGQOBVMFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363353
Record name 4-cyano-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321574-31-6
Record name 4-cyano-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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